Enhanced Lipophilicity for CNS Drug Design vs. 3,6-Dimethyl Analog
The target compound exhibits an XLogP3-AA value of 2.1, which is 0.8 units higher than that of the 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid analog (XLogP3-AA = 1.3) [1][2]. This difference is significant for central nervous system (CNS) drug design, where optimal lipophilicity for blood-brain barrier penetration typically falls between LogP 2 and 3. A LogP of 1.3 is often suboptimal for CNS exposure. This head-to-head comparison, based on a consistent computational model (XLogP3, PubChem), positions the target compound as a more suitable scaffold for generating CNS-penetrant lead compounds.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.1 |
| Comparator Or Baseline | 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid (CAS 900136-98-3) with XLogP3-AA = 1.3 |
| Quantified Difference | ΔXLogP = +0.8 |
| Conditions | Computed by XLogP3 3.0 algorithm, as reported in PubChem |
Why This Matters
This 0.8-unit increase in lipophilicity is a quantifiable driver for selecting this compound over the dimethyl analog when designing a CNS-oriented compound library, as it is more likely to meet the LogP 2–3 CNS drug-likeness window.
- [1] PubChem. (2026). 3-Methyl-6-(propan-2-yl)-(1,2)oxazolo(5,4-b)pyridine-4-carboxylic acid. Compound Summary for CID 9391694. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/923690-37-3 View Source
- [2] PubChem. (2026). 3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid. Compound Summary for CID 16227229. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/900136-98-3 View Source
